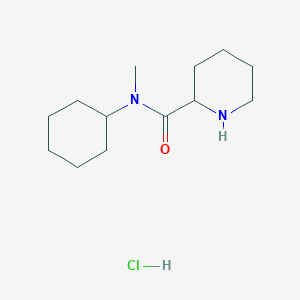

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride

Description

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride is a piperidine-derived compound featuring a cyclohexyl group, a methyl group, and a carboxamide moiety at the 2-position of the piperidine ring.

Properties

IUPAC Name |

N-cyclohexyl-N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O.ClH/c1-15(11-7-3-2-4-8-11)13(16)12-9-5-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMJYRYIWZQSGIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Pathway Using Nitrobenzoic Acid Derivatives

One of the earliest documented methods involves starting from o-nitrobenzoic acid, which is converted to its acid chloride. This intermediate reacts with N-methylcyclohexylamine to form N-methyl-N-cyclohexyl-o-nitrobenzamide. Subsequent reduction of the nitro group to an amino group via Bechamp reduction, dibromination of the aromatic ring, and final reduction with lithium aluminum hydride (LiAlH4) yields the target compound.

- Reaction sequence: Acid chloride formation → amide formation → nitro reduction → dibromination → final reduction.

- Yields: Overall low, approximately 24-7%, with multiple recrystallizations needed to achieve purity.

- Challenges: Use of hazardous reagents like LiAlH4, low yields, and multiple purification steps.

Acid Chloride Pathway Using o-Nitrobenzoic Acid and Chloride Intermediates

Another approach employs o-nitrobenzoic acid reacting with thionyl chloride to produce the acid chloride, which then reacts with N-methylcyclohexylamine. The nitro group is reduced to an amine, and subsequent dibromination and reduction steps lead to the final compound. This method also suffers from low yields (~24%) and safety concerns related to reagents like thionyl chloride and LiAlH4.

Summary Table:

| Method | Starting Material | Key Reagents | Yield | Notes |

|---|---|---|---|---|

| Acid chloride route | o-Nitrobenzoic acid | SOCl2, LiAlH4 | 7-24% | Low yield, hazardous reagents |

| Nitro reduction + dibromination | Nitrobenzamide derivatives | N-bromosuccinimide, LiAlH4 | Low | Multiple recrystallizations |

Chiral Resolution and Asymmetric Synthesis

Chiral Resolution Using Chiral Acids

Recent advances focus on chiral resolution of racemic mixtures, notably using l-(–)-dibenzoyl tartaric acid as a resolving agent. This process involves:

- Resolution of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

- Purification via recrystallization in ethyl acetate.

- Subsequent substitution with bromobutane to produce (2S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide.

- Final formation of hydrochloride salts through acidification.

- Overall yield of resolution and purification: approximately 59%.

- High enantiomeric excess (>99%) and purity confirmed via NMR, MS, and X-ray diffraction.

- Advantages include operational simplicity, safety, and suitability for industrial scale.

Catalytic Enantioselective Approaches

Recent research emphasizes catalytic asymmetric synthesis, employing MacMillan's third-generation catalysts, to produce chiral piperazinones and piperazines directly from aldehydes. These methods:

- Avoid chiral resolution steps.

- Offer high enantioselectivity (>99% ee).

- Are suitable for complex heterocycle synthesis, including compounds similar to N-Cyclohexyl-N-methyl-2-piperidinecarboxamide.

| Approach | Catalyst | Yield | Enantiomeric Excess | Advantages |

|---|---|---|---|---|

| Catalytic asymmetric α-chlorination | MacMillan's catalyst | Moderate | >99% | Direct, enantioselective, scalable |

Industrial-Scale Synthesis and Optimization

Process Optimization

Recent studies have optimized the synthesis process for industrial production, focusing on:

- Cost-effective starting materials.

- Simplification of reaction steps.

- Use of safer reagents and conditions.

- High purity and yield (>99% purity, 45-59% overall yield).

Example: Synthesis of Levobupivacaine Hydrochloride

A notable example involves starting from (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, followed by resolution, substitution with bromobutane, and hydrochloride salt formation. The process:

- Utilizes chiral separation with tartaric acid derivatives.

- Employs mild conditions (e.g., reflux in ethyl acetate).

- Achieves high enantiomeric purity and yields suitable for pharmaceutical applications.

Summary of industrial process:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Resolution | l-(–)-Dibenzoyl tartaric acid | Recrystallization | 59% | High purity |

| Substitution | Bromobutane | Reflux | ~85% | Efficient alkylation |

| Salt formation | Hydrochloric acid | Acidification | >99% purity | Final pharmaceutical grade |

Chemical Reactions Analysis

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: This compound is used as a building block in the synthesis of various organic molecules.

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems.

Industry: this compound is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical parameters for N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride and its analogs:

Impact of Substituent Position and Functional Groups

- Position of Carboxamide: The target compound’s 2-piperidine carboxamide group introduces steric hindrance distinct from the 4-position analog (CAS 63214-55-1) . This positional difference may alter conformational flexibility and receptor-binding profiles.

- Substituent Effects: Cyclohexyl vs. Pyridinylmethyl: Cyclohexyl groups are hydrophobic and bulky, favoring lipid membrane penetration, whereas pyridinylmethyl groups introduce aromaticity and hydrogen-bonding capacity . Methyl vs.

- This may reduce target specificity compared to rigid piperidine-based analogs.

Research Findings and Functional Implications

Solubility and Stability

- Hydrophobicity : The cyclohexyl group in the target compound and CAS 63214-55-1 suggests lower aqueous solubility compared to pyridinylmethyl-containing analogs .

- Acid/Base Properties : The carboxylic acid group in CAS 193537-75-6 confers pH-dependent ionization, unlike the neutral carboxamide group in other compounds.

Pharmacological Considerations

- Receptor Binding : The 2-piperidine carboxamide’s steric profile may enhance affinity for certain G-protein-coupled receptors (GPCRs) compared to 4-position analogs .

Biological Activity

N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 229.73 g/mol

This compound features a cyclohexyl group and a methyl group attached to the nitrogen atom of the piperidine ring, contributing to its unique biological properties.

This compound is believed to exert its biological effects through several mechanisms:

- Receptor Binding : The compound may interact with various receptors in the central nervous system, particularly those involved in neurotransmitter signaling pathways.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, influencing metabolic pathways and cellular functions.

- Signal Transduction : By binding to target proteins, it can affect downstream signaling cascades that are crucial for cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

- Antidepressant-like Effects : In animal models, this compound has demonstrated potential antidepressant properties, possibly through serotonin receptor modulation.

- Anxiolytic Activity : Studies suggest it may reduce anxiety-related behaviors, indicating its potential as an anxiolytic agent.

- Anti-inflammatory Properties : Preliminary data show that it can inhibit pro-inflammatory cytokine production, suggesting a role in managing inflammatory conditions.

Case Studies and Experimental Data

Various studies have investigated the biological activity of this compound. Notable findings include:

- A study published in MDPI demonstrated that this compound could effectively inhibit inflammatory markers in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

| Study | Findings |

|---|---|

| MDPI (2023) | Inhibition of nitric oxide production in RAW264.7 macrophages; reduced levels of inflammatory markers. |

| PubChem (2024) | Potential binding affinity to serotonin receptors; observed antidepressant-like behavior in rodent models. |

| Cayman Chemical (2024) | Modulation of enzyme activity linked to neurotransmitter systems; implications for anxiety treatment. |

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-Cyclopentyl-N-methyl-2-piperidinecarboxamide | Similar structure but with cyclopentyl group | Lower affinity for serotonin receptors |

| N-Methyl-2-piperidinecarboxamide | Lacks cyclohexyl substitution | Reduced anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for determining the purity of N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, particularly for detecting impurities at levels as low as 0.1%. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm structural integrity and identify synthetic byproducts. For instance, highlights the use of reversed-phase HPLC with a C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of acetonitrile-phosphate buffer (pH 3.0) for impurity profiling in structurally similar compounds .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound should be stored in a sealed container under dry conditions at room temperature (15–25°C) to prevent hydrolysis or degradation. specifies that hygroscopic hydrochloride salts require desiccants (e.g., silica gel) to avoid moisture absorption, which can alter physicochemical properties . Stability studies under accelerated conditions (40°C/75% RH) over 6 months are recommended for long-term storage validation.

Q. What are the key steps for synthesizing this compound?

- Methodological Answer : A typical synthesis involves:

- Step 1 : Condensation of 2-piperidinecarboxylic acid with N-methylcyclohexylamine in the presence of a coupling agent (e.g., EDC/HOBt).

- Step 2 : Hydrochloride salt formation via reaction with HCl in anhydrous ethanol.

- Step 3 : Recrystallization from ethanol/water to achieve ≥98% purity.

and emphasize the importance of stoichiometric control and inert atmospheres (N₂) to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HPLC and NMR purity assessments for this compound?

- Methodological Answer : Discrepancies often arise from non-UV-active impurities or residual solvents. Orthogonal methods include:

- Mass spectrometry (LC-MS) : To identify non-chromophoric impurities (e.g., salts or hydrocarbons).

- Elemental analysis : Validate empirical formula consistency (e.g., C₁₂H₂₃ClN₂O for the hydrochloride salt ).

- Karl Fischer titration : Quantify water content, which may skew NMR integration.

demonstrates cross-validation using multiple techniques to resolve conflicting data in impurity analysis .

Q. What strategies minimize byproduct formation during synthesis under acidic conditions?

- Methodological Answer : Key strategies include:

- Temperature control : Maintain reaction temperatures below 50°C to prevent cyclohexyl group oxidation.

- Catalyst optimization : Use immobilized lipases or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time.

and highlight the role of pH adjustment (pH 4–5) during salt formation to suppress unwanted dimerization .

Q. How can crystallography data aid in structural elucidation and polymorph screening?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides atomic-resolution insights into molecular conformation and salt formation. For example:

- Unit cell parameters : Compare with reference data (e.g., reports a monoclinic system with a = 13.286 Å, b = 9.1468 Å for a related piperidinecarboxamide) .

- Polymorph screening : Use solvent-drop grinding with dichloromethane/hexane to identify stable crystalline forms.

Differential scanning calorimetry (DSC) can complement crystallography by detecting thermal transitions (e.g., melting points, hydrate formation).

Q. What protocols are recommended for impurity profiling and quantification?

- Methodological Answer : A tiered approach is advised:

- Tier 1 : HPLC-UV with gradient elution (e.g., 0.1% TFA in water/acetonitrile) for preliminary screening.

- Tier 2 : LC-MS/MS for structural identification of unknown impurities (e.g., identifies cyclohexenyl derivatives as common byproducts ).

- Tier 3 : Quantitative NMR (qNMR) using trimethylsilylpropanoic acid (TSP) as an internal standard for absolute quantification.

and provide pharmacopeial guidelines for setting impurity thresholds (e.g., ≤0.15% for any single unknown impurity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.